

An In-depth Technical Guide to Daphnilongeranin B: Chemical Properties and Stability

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Compound of Interest

Compound Name: *Daphnilongeranin C*

Cat. No.: *B15593611*

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Disclaimer: Information regarding the specific chemical properties and stability of **Daphnilongeranin C** is not readily available in the current scientific literature. This guide provides a comprehensive overview of the closely related and well-documented analogue, Daphnilongeranin B, as a representative of this subclass of Daphniphyllum alkaloids. All data presented herein pertains to Daphnilongeranin B.

Introduction

Daphnilongeranin B is a complex hexacyclic alkaloid belonging to the Daphniphyllum family, a diverse group of natural products known for their intricate molecular architectures and interesting biological activities. Isolated from the fruits of *Daphniphyllum longeracemosum*, Daphnilongeranin B has garnered attention from the synthetic chemistry community due to its formidable structural features, including seven stereogenic centers. This technical guide serves as a resource for researchers, scientists, and drug development professionals, summarizing the known chemical properties and stability of Daphnilongeranin B, alongside relevant experimental protocols and logical workflows.

Chemical Properties

The complex structure of Daphnilongeranin B dictates its chemical and physical properties. A summary of its key identifiers and properties is provided below.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₃₁ NO ₃	[1]
Molar Mass	357.49 g/mol	[1]
Appearance	Amorphous solid	Inferred from synthetic procedures
Optical Rotation ([α] _D)	-85.2 (c 0.50, CHCl ₃)	[1]

Note: Detailed information on the melting point and solubility of Daphnilongeranin B is not explicitly reported in the reviewed literature. Its solubility is likely highest in chlorinated solvents like chloroform and dichloromethane, and lower in polar solvents such as water and methanol, which is typical for alkaloids of this class.

Spectroscopic Data

The structural elucidation of Daphnilongeranin B was achieved through a combination of spectroscopic techniques. The key spectral data are summarized below.

¹H NMR (500 MHz, CDCl₃) δ (ppm): 4.75 (s, 1H), 4.63 (s, 1H), 3.67 (s, 3H), 3.33 (d, J = 12.0 Hz, 1H), 2.95 (d, J = 12.0 Hz, 1H), 2.80 – 2.72 (m, 1H), 2.59 (dd, J = 17.5, 7.5 Hz, 1H), 2.38 (dd, J = 17.5, 4.5 Hz, 1H), 2.22 – 2.15 (m, 1H), 2.05 – 1.98 (m, 1H), 1.93 – 1.85 (m, 1H), 1.82 – 1.75 (m, 2H), 1.72 – 1.60 (m, 3H), 1.55 – 1.45 (m, 2H), 1.42 – 1.32 (m, 2H), 1.10 (s, 3H), 0.92 (d, J = 7.0 Hz, 3H).[1]

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 211.9, 174.1, 150.2, 107.8, 63.8, 59.1, 51.7, 51.3, 49.8, 45.2, 42.1, 39.8, 38.7, 36.4, 34.9, 33.1, 30.9, 29.7, 25.9, 22.8, 18.2, 14.2.[1]

Infrared (IR) (film) ν (cm⁻¹): 2954, 2871, 1731, 1645, 1458, 1377, 1230, 1169, 1086, 894.[1]

High-Resolution Mass Spectrometry (HRMS) (ESI): m/z [M+H]⁺ calculated for C₂₂H₃₂NO₃: 358.2377; found: 358.2372.[1]

Stability

Specific studies detailing the stability of Daphnilongeranin B under various conditions (e.g., pH, temperature, light) are not extensively reported. However, based on its chemical structure, which includes ester and ketone functionalities, the following can be inferred:

- **pH Sensitivity:** The ester group is susceptible to hydrolysis under both acidic and basic conditions. The presence of the tertiary amine suggests that the compound will form salts in acidic media, which may alter its stability and solubility.
- **Thermal Stability:** As a complex polycyclic molecule, it is likely to be sensitive to high temperatures, which could lead to degradation.
- **Oxidative Stability:** The presence of multiple stereocenters and functional groups suggests that the molecule may be susceptible to oxidation.

It is recommended that Daphnilongeranin B be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to minimize degradation. For solutions, storage at low temperatures (-20°C or below) is advisable.

Experimental Protocols

The data presented in this guide is primarily derived from the total synthesis of (-)-Daphnilongeranin B. The general experimental procedures for obtaining spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** Bruker AVANCE-500 spectrometer.
- **Solvent:** Deuterated chloroform (CDCl₃).
- **Internal Standard:** Tetramethylsilane (TMS) at 0.00 ppm for ¹H NMR and the residual solvent peak at 77.16 ppm for ¹³C NMR.
- **Data Acquisition:** Standard pulse programs were used for ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments.

Infrared (IR) Spectroscopy

- Instrumentation: A Nicolet iS10 FT-IR spectrometer.
- Sample Preparation: A thin film of the compound was deposited on a salt plate (e.g., NaCl or KBr).
- Data Acquisition: Spectra were recorded in the 4000-400 cm^{-1} range.

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation: The compound was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
- Data Acquisition: Data was collected in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.

Logical Relationships and Workflows

As detailed information on the biological signaling pathways of Daphnilongeranin B is limited, a diagram illustrating the high-level workflow of its total synthesis is provided below. This showcases the logical progression from starting materials to the final complex natural product.



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References

- 1. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Daphnilongeranin B: Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593611#daphnilongeranin-c-chemical-properties-and-stability]

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